Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate: is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl chloroformate and aminomethyl groups under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of new drugs or as a tool for studying biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
- Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
Comparison: Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Biological Activity
Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 232.34 g/mol. It features a thiomorpholine ring, which is a six-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a tert-butyl group and an aminomethyl substituent enhances its reactivity and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 232.34 g/mol |
Key Functional Groups | Thiomorpholine ring, Aminomethyl |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as both a nucleophile and electrophile in various biochemical reactions, leading to modulation of enzyme activity and cellular processes. The exact molecular targets can vary depending on the specific application, but research indicates that it may inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease states.
Enzyme Inhibition
Studies have shown that this compound exhibits potential as an enzyme inhibitor. Its unique structure allows it to interact with active sites of enzymes, modulating their activity and influencing biochemical pathways critical for therapeutic targets. For instance, it could be beneficial in developing drugs aimed at diseases where enzyme regulation is crucial.
Antitumor Activity
Preliminary studies have indicated that derivatives of thiomorpholine compounds, including this compound, may possess antiproliferative properties against various cancer cell lines. This activity could be attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival .
Case Studies
- Antiproliferative Studies : Research has been conducted on related thiomorpholine derivatives showing significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that modifications in the thiomorpholine structure can enhance biological activity .
- Enzyme Modulation : A study highlighted the role of similar compounds in modulating enzyme activity linked to metabolic disorders. The findings suggest that this compound could serve as a valuable tool in drug discovery for metabolic diseases.
Comparative Analysis with Similar Compounds
This compound can be compared to other similar compounds based on their structural properties and biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Tert-butyl thiomorpholine-4-carboxylate | Lacks aminomethyl group; simpler structure | |
Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | Different nitrogen arrangement; varied reactivity | |
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | Similar structure but lacks sulfur atom |
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWZKBCRRKHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182055 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-36-0 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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